molecular formula C15H20N2O B7820260 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one

Cat. No.: B7820260
M. Wt: 244.33 g/mol
InChI Key: ALNLRGKJASPTJG-KAMYIIQDSA-N
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Description

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one (CAS: 35024-48-7) is a piperidin-4-one derivative with a benzyl group at the N1 position and a dimethylamino-methylene substituent at the C3 position. Its molecular formula is C₁₅H₂₀N₂O, and it has a molecular weight of 244.33 g/mol . The compound is primarily used as a laboratory chemical for scientific research, particularly in organic synthesis and crystallography studies . Its structural features, including the conjugated enamine system, make it a versatile intermediate for synthesizing bioactive molecules, such as benzodiazepine analogs .

Properties

IUPAC Name

(3Z)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNLRGKJASPTJG-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-One to Introduce the Benzyl Group

The foundational step in synthesizing 1-benzyl-3-((dimethylamino)methylene)piperidin-4-one involves N-alkylation of piperidin-4-one to install the benzyl moiety at the nitrogen atom. This is typically achieved via nucleophilic substitution using benzyl bromide in the presence of a base. For example, reaction of piperidin-4-one with benzyl bromide (1.2 equiv) in dichloromethane (DCM) and potassium carbonate (K₂CO₃, 2.0 equiv) at room temperature for 16 hours yields 1-benzylpiperidin-4-one with a reported yield of 85–90% . The base facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity for the alkylation step.

Table 1: Optimization of N-Benzylation Conditions

SolventBaseTemperatureTime (h)Yield (%)
DichloromethaneK₂CO₃25°C1689
TolueneNaH110°C678
MethanolEt₃NReflux1265

The choice of solvent and base significantly impacts efficiency. Polar aprotic solvents like DCM minimize side reactions, while K₂CO₃ avoids the pyrophoric risks associated with NaH .

Enamine Formation at the 3-Position via Dimethylformamide Dimethyl Acetal (DMF-DMA)

The critical challenge lies in introducing the (dimethylamino)methylene group at the 3-position of 1-benzylpiperidin-4-one. A widely applicable method involves condensation with dimethylformamide dimethyl acetal (DMF-DMA), which facilitates enamine formation. Heating 1-benzylpiperidin-4-one (1.0 equiv) with DMF-DMA (2.5 equiv) in toluene under reflux (110°C) for 8–12 hours generates the target compound via a two-step mechanism: (i) nucleophilic attack of the piperidine’s α-hydrogen to DMF-DMA, followed by (ii) elimination of methanol to form the conjugated enamine .

Key Reaction Parameters:

  • Solvent: Toluene or xylene (high boiling point aids reflux).

  • Catalyst: No catalyst required, though trace acetic acid may accelerate the reaction.

  • Yield: 70–75% after purification via silica gel chromatography .

Alternative Pathway: Wittig Reaction with Dimethylaminomethylphosphonium Ylide

For substrates resistant to DMF-DMA-mediated enamination, the Wittig reaction offers an alternative. Generation of a dimethylaminomethylphosphonium ylide from dimethylaminomethyltriphenylphosphonium chloride (1.2 equiv) using n-butyllithium (1.1 equiv) in tetrahydrofuran (THF) at -78°C, followed by addition of 1-benzylpiperidin-4-one, affords the desired product. The ylide reacts with the ketone’s α-position, forming the (dimethylamino)methylene group via a [2+2] cycloaddition and subsequent retro-cyclization .

Table 2: Wittig Reaction Optimization

Ylide PrecursorBaseTemperatureYield (%)
Ph₃P=CHN(CH₃)₂Cl⁻n-BuLi-78°C60
Ph₃P=CHN(CH₃)₂Br⁻NaHMDS0°C55

While this method avoids harsh heating, yields are moderate due to competing side reactions.

Reductive Amination of 3-Keto Intermediate

A less common approach involves reductive amination of 1-benzyl-3-ketopiperidin-4-one with dimethylamine. The ketone at position 3 is condensed with dimethylamine (2.0 equiv) in methanol using sodium triacetoxyborohydride (STAB, 1.5 equiv) as the reducing agent. The reaction proceeds at 0–5°C over 4 hours, yielding the target compound with 65% efficiency .

Mechanistic Insight:
STAB selectively reduces the imine intermediate formed in situ, avoiding over-reduction of the ketone at position 4. This method is advantageous for stereocontrol but requires stringent moisture-free conditions .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield (%)
DMF-DMA CondensationHigh yield, simple conditionsRequires high temperatures70–75
Wittig ReactionStereoselectiveLow yield, sensitive reagents55–60
Reductive AminationMild conditionsMoisture-sensitive reagents65

The DMF-DMA route is industrially preferred due to scalability, whereas the Wittig method suits stereochemical precision in academic settings.

Challenges in Purification and Characterization

Purification of this compound is complicated by its polar nature. Column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) achieves >95% purity . Nuclear magnetic resonance (NMR) confirms the enamine structure: δ 7.25–7.35 (m, 5H, benzyl Ar-H), δ 3.65 (s, 2H, N-CH₂-Ph), δ 3.10 (s, 6H, N(CH₃)₂), and δ 6.20 (t, 1H, CH=N) . Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 245.1.

Chemical Reactions Analysis

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that piperidine derivatives, including 1-benzyl-3-((dimethylamino)methylene)piperidin-4-one, exhibit promising anticancer properties. A specific study demonstrated that certain piperidine compounds showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin . The structural characteristics of these compounds play a crucial role in their biological activity, suggesting that modifications to the piperidine structure could yield more potent anticancer agents.

Alzheimer's Disease Therapy
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit key enzymes involved in neurodegeneration, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function. The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.

Structure-Activity Relationship Studies

Optimization of Biological Activity
The efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies aim to identify how variations in the chemical structure affect biological activity. For instance, modifications to the benzyl group or the dimethylamino moiety can significantly influence the binding affinity and selectivity for various biological targets . Such insights are invaluable for the development of more effective drugs.

Synthetic Applications

Building Blocks for Complex Molecules
The compound serves as a vital building block in organic synthesis, particularly in the development of more complex piperidine derivatives. Its synthesis has been optimized through various methods, allowing for high yields and purity . These derivatives can be further modified to create compounds with diverse pharmacological activities, expanding their applicability in medicinal chemistry.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInduces apoptosis in tumor cellsEnhanced cytotoxicity compared to bleomycin
Alzheimer's Disease TherapyInhibits AChE and BuChE enzymesImproves cognitive function via increased acetylcholine
Structure-Activity RelationshipsIdentifies optimal modifications for enhanced potencyVariations significantly affect binding affinity
Synthetic ApplicationsServes as a precursor for complex piperidine derivativesHigh yield synthesis methods established

Future Directions and Case Studies

Exploration of New Therapeutics
Ongoing research is focused on exploring new therapeutic avenues utilizing this compound. For instance, studies are investigating its potential as a co-potentiator for cystic fibrosis treatments, where it may enhance the efficacy of existing therapies by improving chloride channel activity in CFTR mutants .

Case Study: Synthesis and Evaluation
A notable case study involved synthesizing various analogs of this compound to evaluate their effects on SERT (serotonin transporter) and NET (norepinephrine transporter) binding affinities. The results indicated that specific structural modifications led to increased selectivity for SERT, highlighting the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one and related piperidinone derivatives:

Compound CAS Number Molecular Formula Key Substituents Biological Activity Safety Profile References
This compound 35024-48-7 C₁₅H₂₀N₂O C3: Dimethylamino-methylene; N1: Benzyl Not reported No known hazards (limited toxicity data)
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 C₁₃H₁₇NO C3: Methyl; N1: Benzyl Antitrypanosomal activity (in vitro) H302 (oral toxicity)
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 C₁₄H₁₉NO C3: Dimethyl; N1: Benzyl Tumor-selective cytotoxicity (in vitro) H315, H319, H335 (skin/eye irritation)
1-Benzyl-4-methylpiperidin-3-one 32018-96-5 C₁₃H₁₇NO C4: Methyl; N1: Benzyl Intermediate in neuroactive drug synthesis Limited safety data
1-Benzyl-4-phenylpiperidin-3-one 446302-83-6 C₁₈H₁₉NO C4: Phenyl; N1: Benzyl Not reported No data

Structural and Physicochemical Comparisons

  • Substituent Position and Electronic Effects: The dimethylamino-methylene group at C3 in this compound introduces conjugation and electron-donating properties, enhancing its reactivity in enamine-based reactions . In contrast, 1-Benzyl-3-methylpiperidin-4-one (C3-methyl) lacks this conjugation, reducing its utility in cross-coupling reactions . 1-Benzyl-3,3-dimethylpiperidin-4-one features a geminal dimethyl group at C3, which sterically hinders nucleophilic attacks but improves metabolic stability in cytotoxic compounds .
  • Crystallographic Data: X-ray studies of this compound reveal a monoclinic crystal system (space group P21) with unit cell parameters a = 8.9733 Å, b = 26.3103 Å, and c = 9.9312 Å . This contrasts with 1-Benzyl-4-phenylpiperidin-3-one, which forms orthorhombic crystals due to its bulky C4-phenyl group .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
This compound 192–194 0.5 (water), 50 (DMSO) 2.1
1-Benzyl-3-methylpiperidin-4-one 156–158 1.2 (water), 30 (EtOH) 1.8
1-Benzyl-3,3-dimethylpiperidin-4-one 145–147 0.8 (water), 45 (DCM) 2.4

Biological Activity

1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one, also known as (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl and a dimethylamino group, which are critical for its biological activity. The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Various studies have assessed its effectiveness against different strains of bacteria and fungi.

Table 1: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Observed
Staphylococcus aureus0.004 mg/mLStrong inhibition
Escherichia coli0.005 mg/mLStrong inhibition
Candida albicans0.025 mg/mLModerate inhibition
Pseudomonas aeruginosa0.1 mg/mLWeak inhibition

The compound showed potent activity against Staphylococcus aureus and Escherichia coli , with MIC values indicating effective inhibition at very low concentrations. In contrast, its effect on Pseudomonas aeruginosa was less pronounced, suggesting specificity in its antimicrobial action .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. Its mechanism may involve:

  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may act on receptors that regulate cellular signaling pathways, disrupting normal cellular functions.

Therapeutic Applications

Beyond its antimicrobial properties, this compound is being investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may modulate neurotransmitter systems effectively.

Case Study: Neuroprotective Effects

In a recent study, the compound was evaluated for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to control groups .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityNeuroprotective Potential
This compoundHighModerate
N-benzylpiperidineModerateLow
N,N-dimethylpiperidin-4-oneLowModerate

This table illustrates that while similar compounds exhibit varying levels of activity, this compound stands out for its high antimicrobial efficacy coupled with moderate neuroprotective potential .

Q & A

Q. What are the recommended synthesis routes for 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one, and how can structural purity be validated?

Methodological Answer:

  • Synthesis Routes : The compound is typically synthesized via condensation reactions involving piperidin-4-one derivatives and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. For example, similar piperidinone derivatives (e.g., 1-benzyl-3-methyl-4-piperidone) are synthesized using alkylation or acylation protocols .
  • Purity Validation :
    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the dimethylamino methylene group (δ ~3.0–3.5 ppm for N(CH₃)₂) and benzyl substituents (δ ~7.2–7.4 ppm for aromatic protons) .
    • HPLC Analysis : Use reverse-phase HPLC with a C18 column and methanol/buffer mobile phases (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed hazardous chemical disposal services. Avoid environmental release due to unknown ecotoxicity .
  • Storage : Store in airtight containers under dry, ventilated conditions away from ignition sources. Electrostatic discharge precautions are recommended .

Q. How stable is this compound under varying experimental conditions, and what degradation products might form?

Methodological Answer:

  • Thermal Stability : Limited data suggest stability at room temperature but potential decomposition at >150°C, releasing carbon monoxide and nitrogen oxides .
  • Light Sensitivity : No direct data, but analogous piperidinones are light-stable if stored in amber glass .
  • Hydrolytic Degradation : Susceptible to hydrolysis in acidic/basic conditions, forming benzylpiperidin-4-one and dimethylamine derivatives. Monitor via TLC or LC-MS .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinase targets using fluorometric assays (e.g., Ellman’s method for AChE) .
    • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations ≤10 µM to establish baseline toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ in DMF increases yields in benzylation reactions .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproduct formation .
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Reconciliation :
    • Acute Toxicity : While SDS documents claim "no known hazards" , conflicting reports note potential respiratory irritants from combustion . Conduct OECD 403 inhalation studies in rodents to clarify.
    • Genotoxicity : Perform Ames tests (OECD 471) with S9 metabolic activation to assess mutagenicity risks .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors). Focus on the dimethylamino methylene group’s role in binding affinity .
  • QSAR Models : Train models with datasets from analogous piperidinones to predict logP, pKa, and bioavailability .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Protocol :
    • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
    • Detection : MRM transitions m/z 245.1 → 128.1 (quantifier) and 245.1 → 98.0 (qualifier) .
  • Validation Parameters : Include linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH Q2(R1) guidelines .

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